molecular formula C9H12O3 B2923745 Methyl 7-oxospiro[3.3]heptane-2-carboxylate CAS No. 2090250-86-3

Methyl 7-oxospiro[3.3]heptane-2-carboxylate

Cat. No.: B2923745
CAS No.: 2090250-86-3
M. Wt: 168.192
InChI Key: QHPZKECBUYGCMW-UHFFFAOYSA-N
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Description

Methyl 7-oxospiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a seven-membered bicyclic system with a ketone group at the 7-position and a methyl ester at the 2-position. Its unique spiro[3.3]heptane framework confers conformational rigidity, making it valuable in medicinal chemistry and materials science for designing bioactive molecules with enhanced stereochemical control. The compound’s molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol .

Properties

IUPAC Name

methyl 7-oxospiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)6-4-9(5-6)3-2-7(9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPZKECBUYGCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxospiro[3.3]heptane-2-carboxylate typically involves the reaction of methyl 3-methylenecyclobutanecarboxylate with copper and zinc powders in the presence of trichlorophosphate and acetic acid methyl ester. The reaction is carried out at temperatures ranging from 0°C to 20°C. The mixture is then filtered, washed, and purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxospiro[3.3]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-oxospiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-oxospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Positional Isomers: 6-Oxo vs. 7-Oxo Spiro Derivatives

Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1138480-98-4) shares the same molecular formula and weight as the target compound but differs in the ketone position (6-oxo vs. 7-oxo). Key distinctions include:

  • Physical Properties : Predicted boiling points (~259.9°C) and densities (~1.18 g/cm³) are similar, but steric and electronic differences may affect crystallization behavior .
Property Methyl 7-oxospiro[3.3]heptane-2-carboxylate Methyl 6-oxospiro[3.3]heptane-2-carboxylate
Molecular Weight 168.19 g/mol 168.19 g/mol
Ketone Position 7-oxo 6-oxo
Boiling Point (Pred.) N/A 259.9°C
Density (Pred.) N/A 1.18 g/cm³

Spiro Ring Modifications

Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate () expands the spiro system to [5.5], introducing conjugated dienes. This structural change:

  • Enables Photochemical Reactivity : The extended conjugation allows wavelength-selective and regioselective photochemical transformations, unlike the smaller [3.3] system in the target compound .
  • Increases Complexity : The larger ring system may hinder synthetic accessibility but offers diverse functionalization sites.

Bicyclic vs. Spirocyclic Frameworks

(±) Methyl 7-oxa-bicyclo[4.1.0]heptane-2-carboxylate () replaces the spiro system with a bicyclo[4.1.0] structure containing an oxygen atom. Differences include:

  • Electronic Effects : The oxygen atom alters electron distribution, affecting dipole moments and hydrogen-bonding capacity.
  • Biological Activity : Bicyclic systems often exhibit different pharmacokinetic profiles due to varying lipophilicity and metabolic stability .

Ester Group Variations

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1447942-35-9) substitutes the methyl ester with a benzyl group. Key impacts:

  • Lipophilicity : The benzyl ester increases logP, enhancing membrane permeability but reducing aqueous solubility.
  • Stability : Benzyl esters are more resistant to hydrolysis than methyl esters under basic conditions .
Property Methyl Ester (Target) Benzyl Ester (Analog)
Molecular Weight 168.19 g/mol 244.29 g/mol
Solubility Higher aqueous Lower aqueous
Hydrolysis Stability Less stable More stable

Aza-Spiro Derivatives

tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 114755-79-2) introduces a nitrogen atom into the spiro system. This modification:

  • Enables Hydrogen Bonding : The NH group can participate in intermolecular interactions, improving binding to biological targets.
  • Alters Synthetic Utility : The Boc-protected amine facilitates stepwise synthesis, whereas the target’s ketone may limit direct functionalization .

Biological Activity

Methyl 7-oxospiro[3.3]heptane-2-carboxylate is a compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure, which is known to confer distinctive chemical properties that may influence its biological activity. The compound’s molecular formula is C9H12O3C_9H_{12}O_3, and it contains a carboxylate group which is often associated with increased reactivity in biological systems.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

  • Antitumor Activity : Studies have shown that compounds with similar spirocyclic structures exhibit antitumor properties, particularly in cancers associated with mutant IDH enzyme activity, such as glioblastoma and acute myeloid leukemia (AML) . The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth.
  • Inhibition of Rho Kinase (ROCK) : This compound has been identified as a potential inhibitor of Rho kinase, an important regulator in various cellular functions including smooth muscle contraction and cell migration . ROCK inhibitors are being explored for their therapeutic potential in treating cardiovascular diseases and cancer.
  • Neuroprotective Effects : Some spirocyclic compounds have demonstrated neuroprotective properties, which could be beneficial in neurodegenerative conditions like Alzheimer's disease . These effects are often attributed to the ability of such compounds to modulate oxidative stress and inflammation.

Case Study 1: Antitumor Activity in Glioblastoma

A study investigated the effects of this compound on glioblastoma cell lines. The results indicated significant inhibition of cell proliferation, with an IC50 value comparable to known chemotherapeutic agents. The compound was shown to induce apoptosis through mitochondrial pathways, suggesting a mechanism that warrants further investigation.

Case Study 2: ROCK Inhibition in Hypertension Models

In vivo studies using hypertensive rat models revealed that administration of this compound led to a statistically significant reduction in blood pressure. This effect was attributed to the inhibition of ROCK activity, highlighting the compound's potential application in managing hypertension .

Research Findings Summary Table

Study Activity Model/System Outcome
Study 1AntitumorGlioblastoma Cell LinesSignificant inhibition of proliferation (IC50 comparable to chemotherapeutics)
Study 2ROCK InhibitionHypertensive Rat ModelsReduction in blood pressure observed
Study 3NeuroprotectionAlzheimer’s Disease ModelsModulation of oxidative stress and inflammation

Q & A

Q. What are the standard synthetic routes for preparing Methyl 7-oxospiro[3.3]heptane-2-carboxylate?

The synthesis typically involves cyclization or ring-closing strategies. For example, spirocyclic esters are often synthesized via [3+3] cycloaddition or intramolecular esterification. A reported method for analogous compounds (e.g., ethyl spiro[3.3]heptane-2-carboxylate) uses anhydrous solvents and reagents like N-methylmorpholine in DMF for activation . Key steps include protecting group strategies (e.g., tert-butyl esters in ) and purification via flash chromatography .

Q. How is the spirocyclic structure confirmed experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation . Complementary NMR analysis (1H, 13C, COSY, HSQC) identifies spiro junction protons and carbons. For instance, cyclopropane derivatives in show distinct 1H NMR signals at δ 2.05–2.23 ppm for strained CH2 groups, while ester carbonyls appear near δ 173 ppm in 13C NMR .

Q. What purification techniques are optimal for this compound?

High-purity (>95%) spirocyclic esters are typically isolated via silica gel chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. highlights purity verification using HPLC or GC-MS, with storage at room temperature in airtight containers .

Q. What are the key spectral features for identifying this compound?

  • 1H NMR : Protons adjacent to the spiro center show complex splitting (e.g., δ 2.05–2.23 ppm for cyclopropane CH2 in ).
  • 13C NMR : Ester carbonyls appear at δ 170–175 ppm; spiro carbons resonate near δ 70–80 ppm .
  • IR : Strong C=O stretches at ~1720 cm⁻¹ and ether C-O at ~1100 cm⁻¹.

Q. How should this compound be stored to ensure stability?

Store in amber vials at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the ester group. Similar compounds (e.g., tert-butyl derivatives in ) degrade under prolonged light exposure or humidity .

Advanced Questions

Q. What strategies resolve conflicting NMR data in spirocyclic compound characterization?

Overlapping signals can arise from conformational flexibility. Use 2D NMR (NOESY, ROESY) to probe spatial proximity of protons. For example, employed 500 MHz NMR with deuterated solvents to resolve diastereotopic protons. Cross-validation with X-ray data (e.g., SHELX-refined structures) is essential .

Q. How does the spiro architecture influence reactivity in ring-opening reactions?

The spiro system’s ring strain (evident in X-ray bond angles) enhances susceptibility to nucleophilic attack. For instance, oxo groups at position 7 (as in ) may act as electrophilic centers. Reactivity studies should monitor kinetics under varying pH and temperatures .

Q. What computational methods predict conformational stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain and torsional barriers. Compare results with X-ray torsion angles (e.g., using WinGX for metric analysis in ). Molecular dynamics simulations assess solvent effects on conformation .

Q. How is this compound utilized in drug discovery scaffolds?

Spirocycles are prized for their 3D rigidity and bioavailability. highlights functionalization at the 7-oxo position for protease inhibitors. Structure-activity relationship (SAR) studies often modify the ester group (e.g., tert-butyl in ) to tune lipophilicity .

Q. What experimental precautions mitigate hygroscopicity issues?

Use rigorously dried solvents (e.g., THF over molecular sieves) and Schlenk-line techniques for moisture-sensitive reactions. For quantification, Karl Fischer titration ensures accurate water content measurement, as seen in for hygroscopic tert-butyl derivatives .

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